molecular formula C7H5N3O2 B11918348 1-Nitroimidazo[1,5-a]pyridine

1-Nitroimidazo[1,5-a]pyridine

Cat. No.: B11918348
M. Wt: 163.13 g/mol
InChI Key: IQUKIVSOEVTNPO-UHFFFAOYSA-N
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Description

1-Nitroimidazo[1,5-a]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system with a nitro group at the first position.

Preparation Methods

The synthesis of 1-Nitroimidazo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclocondensation of 2-aminopyridine with glyoxal in the presence of a nitro source. Another approach is the oxidative cyclization of 2-nitropyridine derivatives . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Nitroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include amino derivatives and substituted imidazo[1,5-a]pyridines .

Scientific Research Applications

1-Nitroimidazo[1,5-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-Nitroimidazo[1,5-a]pyridine exerts its effects is primarily through its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved include enzymes and receptors that are critical for cellular function .

Properties

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

1-nitroimidazo[1,5-a]pyridine

InChI

InChI=1S/C7H5N3O2/c11-10(12)7-6-3-1-2-4-9(6)5-8-7/h1-5H

InChI Key

IQUKIVSOEVTNPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=CN2C=C1)[N+](=O)[O-]

Origin of Product

United States

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